An In-depth Technical Guide to the Structure and Stereochemistry of Isomaltotetraose
An In-depth Technical Guide to the Structure and Stereochemistry of Isomaltotetraose
For Researchers, Scientists, and Drug Development Professionals
Core Structure and Stereochemistry
Isomaltotetraose is a non-branched oligosaccharide, specifically a tetrasaccharide, composed of four D-glucose units linked in a linear fashion. The defining structural feature of isomaltotetraose is the exclusive presence of α-(1→6) glycosidic bonds connecting the monosaccharide units.[1][2] This linkage pattern distinguishes it from its isomer, maltotetraose, which is connected by α-(1→4) glycosidic bonds.
The stereochemistry of the glucose monomers is D-glucose, and the anomeric carbon of each glycosidic linkage is in the α-configuration. This results in a specific three-dimensional structure that influences its chemical and biological properties. The systematic name for isomaltotetraose is α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-D-glucopyranose.
In solution, studies have indicated that isomaltotetraose adopts a right-handed helical conformation. This helical structure is a key aspect of its stereochemistry and is stabilized by intramolecular hydrogen bonds. This preferred conformation can influence how isomaltotetraose interacts with enzymes and receptors.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C24H42O21 |
| Molecular Weight | 666.58 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
Quantitative Structural Data
Note: The following table is based on data for isomaltose and should be considered as an estimate for the glycosidic linkages in isomaltotetraose.
| Parameter | Value (for Isomaltose) |
| Glycosidic Torsion Angle (Φ) | ~80° |
| Glycosidic Torsion Angle (Ψ) | ~-150° |
| C1-O6 Bond Length | ~1.42 Å |
| O6-C6' Bond Length | ~1.43 Å |
| C1-O6-C6' Bond Angle | ~117° |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful tool for the structural elucidation of oligosaccharides. While a complete, assigned 1H and 13C NMR dataset for isomaltotetraose is not consistently reported across the literature, the following table provides indicative chemical shift ranges for the key signals based on data for isomalto-oligosaccharides. The terminal reducing glucose unit will exist as a mixture of α and β anomers, leading to separate signals for its protons and carbons.
¹H NMR Chemical Shifts (in D₂O, ppm)
| Proton | Non-reducing End Glucose | Internal Glucose Units | Reducing End Glucose (α-anomer) | Reducing End Glucose (β-anomer) |
| H-1 | ~4.96 | ~4.96 | ~5.22 | ~4.64 |
| H-2 | ~3.55 | ~3.55 | ~3.53 | ~3.27 |
| H-3 | ~3.75 | ~3.75 | ~3.72 | ~3.51 |
| H-4 | ~3.42 | ~3.42 | ~3.41 | ~3.49 |
| H-5 | ~3.95 | ~3.95 | ~3.82 | ~3.65 |
| H-6a | ~3.78 | ~3.78 | ~3.76 | ~3.91 |
| H-6b | ~3.85 | ~3.85 | ~3.83 | ~3.77 |
¹³C NMR Chemical Shifts (in D₂O, ppm)
| Carbon | Non-reducing End Glucose | Internal Glucose Units | Reducing End Glucose (α-anomer) | Reducing End Glucose (β-anomer) |
| C-1 | ~98.2 | ~98.2 | ~92.8 | ~96.7 |
| C-2 | ~72.5 | ~72.5 | ~72.3 | ~75.1 |
| C-3 | ~74.1 | ~74.1 | ~73.8 | ~76.9 |
| C-4 | ~70.5 | ~70.5 | ~70.4 | ~70.6 |
| C-5 | ~72.3 | ~72.3 | ~72.4 | ~76.9 |
| C-6 | ~61.5 | ~66.7 | ~61.4 | ~61.4 |
Experimental Protocols for Structural Elucidation
The structural determination of isomaltotetraose relies on a combination of techniques, primarily enzymatic synthesis and NMR spectroscopy.
Enzymatic Synthesis of Isomaltotetraose
A common method for producing isomalto-oligosaccharides, including isomaltotetraose, involves the enzymatic treatment of starch.
Objective: To synthesize a mixture of isomalto-oligosaccharides from which isomaltotetraose can be isolated.
Materials:
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Soluble starch
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α-amylase
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Pullulanase
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Transglucosidase (e.g., from Aspergillus niger)
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Phosphate buffer (pH 6.0)
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Sodium carbonate
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Size-exclusion chromatography system
Protocol:
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Liquefaction: Prepare a 10% (w/v) solution of soluble starch in phosphate buffer. Heat the solution to 95°C and add α-amylase. Maintain at this temperature for 2 hours to hydrolyze the starch into smaller dextrins.
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Saccharification: Cool the solution to 60°C and adjust the pH to 5.0. Add pullulanase to debranch the dextrins. Incubate for 24 hours.
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Transglucosylation: Add transglucosidase to the mixture. This enzyme will catalyze the formation of α-(1→6) glycosidic bonds, producing a mixture of isomalto-oligosaccharides. Incubate at 60°C for 48 hours.
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Enzyme Inactivation: Stop the reaction by heating the solution to 100°C for 15 minutes.
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Purification: Centrifuge the solution to remove any precipitate. The supernatant, containing a mixture of isomalto-oligosaccharides, is then subjected to size-exclusion chromatography to separate the different oligosaccharides based on their degree of polymerization. Fractions corresponding to a degree of polymerization of four are collected.
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Verification: The purified isomaltotetraose can be verified by mass spectrometry and NMR spectroscopy.
Structural Elucidation by 2D NMR Spectroscopy
Objective: To confirm the structure and determine the stereochemistry of the purified isomaltotetraose.
Materials:
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Purified isomaltotetraose (5-10 mg)
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Deuterium oxide (D₂O, 99.9%)
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NMR spectrometer (500 MHz or higher) with a cryoprobe
Protocol:
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Sample Preparation: Dissolve the lyophilized isomaltotetraose sample in D₂O. Lyophilize and redissolve in D₂O two more times to exchange all labile protons with deuterium. Finally, dissolve the sample in 0.5 mL of D₂O for NMR analysis.
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1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to get an overview of the proton signals, particularly the anomeric protons which resonate in the downfield region (typically 4.5-5.5 ppm).
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2D COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, allowing for the tracing of proton connectivity within each glucose residue. Starting from the anomeric proton (H-1), the signals for H-2, H-3, H-4, H-5, and H-6 can be assigned for each monosaccharide unit.
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2D TOCSY (Total Correlation Spectroscopy): This experiment reveals the entire spin system of each glucose residue. Irradiation of the anomeric proton will show correlations to all other protons within that same glucose unit, which is particularly useful for resolving overlapping signals.
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2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the assignment of the carbon signals based on the previously assigned proton signals.
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2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for determining the glycosidic linkages. A correlation between the anomeric proton (H-1) of one glucose unit and the C-6 of the adjacent glucose unit confirms the α-(1→6) linkage.
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2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximity of protons. For the α-(1→6) linkage, a cross-peak between the anomeric proton (H-1) of one residue and the H-6 protons of the adjacent residue will be observed, further confirming the linkage and providing information about the conformation around the glycosidic bond.
Visualizations
